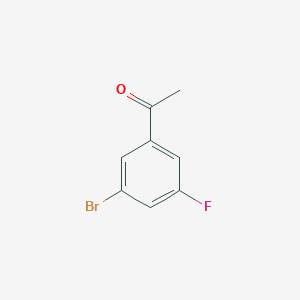

1-(3-Bromo-5-fluorophenyl)ethanone

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(3-bromo-5-fluorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrFO/c1-5(11)6-2-7(9)4-8(10)3-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZDXPUDHZBCYGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC(=C1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10547830 | |

| Record name | 1-(3-Bromo-5-fluorophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10547830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105515-20-6 | |

| Record name | 1-(3-Bromo-5-fluorophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10547830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3-bromo-5-fluorophenyl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-(3-Bromo-5-fluorophenyl)ethanone synthesis pathway

An In-Depth Technical Guide to the Synthesis of 1-(3-Bromo-5-fluorophenyl)ethanone

Authored by a Senior Application Scientist

Introduction: Strategic Importance of this compound

In the landscape of modern medicinal and materials chemistry, the strategic use of highly functionalized aromatic building blocks is paramount. This compound (CAS No: 105515-20-6) emerges as a pivotal intermediate, valued for its unique substitution pattern which provides multiple, distinct reaction vectors for further molecular elaboration.[1][2] Its structure, featuring a ketone, a bromine atom, and a fluorine atom at the 1, 3, and 5 positions respectively, offers a trifecta of reactive sites. The ketone enables a host of carbonyl chemistry, while the bromine is a versatile handle for cross-coupling reactions, and the fluorine atom can modulate the electronic properties and metabolic stability of derivative compounds.[1]

This guide provides a comprehensive, field-proven pathway for the synthesis of this key intermediate, moving beyond a simple recitation of steps to explain the critical causality behind the chosen methodology. We will dissect the synthetic strategy, present a detailed and validated protocol, and discuss the analytical methods required to ensure the production of high-purity material suitable for the demanding applications in pharmaceutical and research settings.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 105515-20-6 | [3] |

| Molecular Formula | C₈H₆BrFO | [4] |

| Molecular Weight | 217.04 g/mol | [3] |

| Appearance | Solid | [4] |

| Boiling Point | 257.9 ± 25.0 °C (Predicted) | [4] |

| Purity | Typically >95% |

Retrosynthetic Analysis and Pathway Selection

The primary challenge in constructing this compound lies in achieving the precise 1,3,5-regiochemistry on the aromatic ring. A critical analysis of potential synthetic disconnections reveals two primary strategies:

-

Pathway A: Friedel-Crafts Acylation. This approach would involve the acylation of 1-bromo-3-fluorobenzene. However, this pathway is fundamentally flawed from a regiochemical standpoint. Both bromine and fluorine are ortho-, para-directing electrophilic aromatic substitution directors.[5] This would preferentially direct the incoming acyl group to positions 2, 4, or 6, leading to a complex mixture of undesired isomers and negligible yield of the target compound.

-

Pathway B: Grignard-based Synthesis. This strategy offers superior regiochemical control by building the ketone functionality onto a pre-functionalized aromatic ring. The most logical precursor is 3-bromo-5-fluorobenzonitrile . The nitrile group can be efficiently converted to the desired methyl ketone via a Grignard reaction with methylmagnesium bromide, followed by hydrolysis. This route leverages a commercially available starting material and a robust, high-yielding transformation.

Based on this analysis, the Grignard-based pathway is the scientifically superior and more reliable method. It mitigates the risk of isomeric impurities and provides a direct, controllable route to the target molecule.

Caption: Retrosynthetic analysis of the selected Grignard pathway.

Core Synthesis Protocol: A Validated Grignard Pathway

This section details the step-by-step methodology for the synthesis of this compound from 3-bromo-5-fluorobenzonitrile. The protocol is designed to be self-validating, with checkpoints and explanations for critical operations.

Underlying Mechanism and Causality

The core of this synthesis is the nucleophilic addition of a Grignard reagent to a nitrile.[6]

-

Formation of the Grignard Reagent: Methylmagnesium bromide (CH₃MgBr) is a potent nucleophile and a strong base. It is crucial to prepare or handle it under strictly anhydrous (water-free) conditions, as any protic solvent will quench the reagent, converting it to methane.[7][8]

-

Nucleophilic Attack: The carbon atom of the nitrile group (C≡N) is electrophilic. The carbanionic methyl group from the Grignard reagent attacks this carbon, breaking the C≡N pi bond and forming a magnesium salt of an imine.

-

Hydrolysis: The reaction is quenched with aqueous acid. The imine salt is protonated and subsequently hydrolyzed. This process involves the addition of water across the C=N double bond, followed by elimination of ammonia, to yield the final ketone product.

Detailed Experimental Protocol

Safety Precaution: This procedure involves highly reactive and flammable substances. All operations must be conducted in a certified fume hood, under an inert atmosphere (Nitrogen or Argon), and with appropriate personal protective equipment (PPE), including safety goggles, flame-retardant lab coat, and gloves.

Materials & Reagents:

-

3-Bromo-5-fluorobenzonitrile (≥97% purity)

-

Methylmagnesium bromide (3.0 M solution in diethyl ether)

-

Anhydrous tetrahydrofuran (THF), inhibitor-free

-

Hydrochloric acid (HCl), 3 M aqueous solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (Brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate (reagent grade)

-

Hexanes (reagent grade)

Procedure:

-

Apparatus Setup: Assemble a three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen/argon inlet, a thermometer, and a rubber septum for reagent addition. Flame-dry all glassware under vacuum and allow it to cool to room temperature under a positive pressure of inert gas.

-

Reaction Initiation: To the flask, add 3-bromo-5-fluorobenzonitrile (1.0 eq). Dissolve it in anhydrous THF (approx. 5 mL per 1 g of nitrile). Cool the solution to 0 °C using an ice-water bath.

-

Grignard Addition: While maintaining the temperature at 0 °C, slowly add the methylmagnesium bromide solution (1.2 eq) dropwise via syringe through the septum over 30 minutes. A mild exotherm may be observed. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

-

Reaction Monitoring: Monitor the consumption of the starting material using Thin-Layer Chromatography (TLC) with a suitable eluent system (e.g., 4:1 Hexanes:Ethyl Acetate). The disappearance of the nitrile spot indicates reaction completion.

-

Quenching and Work-up: Cool the reaction mixture back to 0 °C. Cautiously and slowly add 3 M HCl solution to quench the reaction and dissolve the resulting magnesium salts. Continue adding acid until the aqueous layer is acidic (pH ~1-2).

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x volume of THF used). Combine the organic layers.

-

Washing: Wash the combined organic layers sequentially with saturated NaHCO₃ solution, water, and finally brine. This removes residual acid and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate, or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford this compound as a solid.

Data Presentation

Table 2: Representative Reaction Parameters

| Reagent | M.W. ( g/mol ) | Molar Eq. | Quantity |

| 3-Bromo-5-fluorobenzonitrile | 200.01 | 1.0 | 5.00 g |

| Methylmagnesium Bromide (3M) | - | 1.2 | 10.0 mL |

| Anhydrous THF | - | - | 25 mL |

| Expected Yield | 217.04 | - | ~80-90% |

graph TD { A[Start: Apparatus Setup] --> B{Dissolve Nitrile in Anhydrous THF}; B --> C{Cool to0°C}; C --> D[Slowly Add CH₃MgBr Solution]; D --> E{Warm to RT & Stir for 2-3h}; E --> F[Monitor by TLC]; F --> G{Quench with 3M HCl at 0°C}; G --> H[Extract with Ethyl Acetate]; H --> I[Wash Organic Layer]; I --> J[Dry & Concentrate]; J --> K[Purify Product]; K --> L[Finish: Pure Product];subgraph "Reaction" B; C; D; E; F; end subgraph "Work-up & Purification" G; H; I; J; K; end style A fill:#4285F4,stroke:#333,stroke-width:2px,font-color:#FFFFFF style L fill:#34A853,stroke:#333,stroke-width:2px,font-color:#FFFFFF

}

Caption: Experimental workflow for the synthesis of this compound.

Product Characterization and Quality Control

Confirmation of the product's identity and purity is essential. The following analytical techniques are recommended:

-

¹H NMR: The proton NMR spectrum should show characteristic signals for the aromatic protons and the methyl ketone singlet (~2.6 ppm). The coupling patterns of the aromatic protons will confirm the 1,3,5-substitution.

-

¹³C NMR: Will confirm the number of unique carbon environments, including the carbonyl carbon (~195-200 ppm).

-

Mass Spectrometry (MS): Will show the molecular ion peak corresponding to the mass of the product (m/z ~216/218, showing the characteristic isotopic pattern for bromine).

-

Infrared (IR) Spectroscopy: A strong absorption band in the region of 1680-1700 cm⁻¹ is indicative of the aryl ketone carbonyl group.

Conclusion

The synthesis of this compound is most effectively and reliably achieved through a Grignard reaction pathway starting from 3-bromo-5-fluorobenzonitrile. This method provides excellent regiochemical control, avoiding the problematic isomeric mixtures associated with electrophilic substitution approaches like the Friedel-Crafts acylation. The detailed protocol provided herein is robust and scalable, offering researchers and drug development professionals a dependable method for accessing this valuable chemical intermediate. Adherence to anhydrous conditions and careful monitoring are key to achieving high yields and purity.

References

-

Grignard Reaction Overview. University of California, Davis. [Link]

- A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.

-

1-(3-Bromo-5-chloro-4-fluorophenyl)ethanone. PubChem, National Center for Biotechnology Information. [Link]

-

This compound Product Information. ChemUniverse. [Link]

- 1-(5-bromo-4-chloro-2-fluorophenyl)-ethanone synthesis method.

- Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone.

-

Grignard Reagent: Reactions, Preparation, Mechanism. ADICHEMISTRY. [Link]

-

Friedel–Crafts reaction. Wikipedia. [Link]

-

This compound Product Page. J&K Scientific Ltd. [Link]

-

6-CHLORO-1-HEXENE. Organic Syntheses. [Link]

-

Friedel-Crafts Acetylation of Bromobenzene. Studocu. [Link]

-

The Grignard Reaction (Experiment). Chemistry LibreTexts. [Link]

-

1-[3,5-BIS(TRIFLUOROMETHYL)PHENYL]-ETHANONE. Organic Syntheses. [Link]

-

EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]

-

Supporting Information: A New and Versatile One-Pot Strategy to synthesize alpha- Bromoketones from Secondary Alcohols. The Royal Society of Chemistry. [Link]

-

Mastering Chemical Synthesis: The Versatility of 1-(3-Bromophenyl)ethanone. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Supporting Information: Water-controlled selective preparation of α-mono or α,α'- dihalo ketones. The Royal Society of Chemistry. [Link]

-

Ethanone, 1-(3-bromophenyl)-. NIST WebBook. [Link]

-

The Crucial Role of 1-(5-Bromo-2-fluorophenyl)ethanone in Modern Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

SYNTHESIS OF 8,8-DIPROPYLBICYCLO[4.2.0]OCTA-1,3,5-TRIEN-7-ONE VIA PD-CATALYZED INTRAMOLECULAR C-H BOND-ACYLATION. Organic Syntheses. [Link]

Sources

Technical Guide: Structural Characterization of 3'-Bromo-5'-fluoroacetophenone (CAS 105515-20-6)

Introduction

3'-Bromo-5'-fluoroacetophenone, identified by CAS number 105515-20-6, is a halogenated aromatic ketone. Its molecular structure makes it a valuable intermediate and building block in medicinal chemistry and the synthesis of novel organic materials. The precise arrangement of its constituent atoms—a substituted benzene ring bearing an acetyl group, a bromine atom, and a fluorine atom—is critical to its reactivity and the properties of the downstream products.

This technical guide provides an in-depth, practical overview of the analytical workflow for the structural confirmation of 3'-Bromo-5'-fluoroacetophenone. Rather than a simple recitation of data, this document serves as a case study for researchers, scientists, and drug development professionals on the synergistic application of modern spectroscopic techniques. We will explore the causality behind the analytical choices and demonstrate how data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy are integrated to build an unambiguous and self-validating structural assignment.

Core Analytical Strategy: A Multi-Technique Approach

The structure of an organic molecule is a puzzle where each piece of spectroscopic data provides a unique clue. Relying on a single technique can lead to ambiguity. Therefore, a multi-pronged approach is essential for unequivocal structure confirmation. Our strategy relies on three pillars of spectroscopic analysis:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition (specifically the presence of bromine).

-

Infrared (IR) Spectroscopy: To identify the key functional groups present in the molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To map the carbon-hydrogen framework and establish the precise connectivity and substitution pattern of the atoms.

The logical flow of this characterization process is illustrated below.

Caption: Workflow for spectroscopic structure confirmation.

Mass Spectrometry (MS): Unveiling Molecular Weight and Halogen Presence

Expertise & Experience: Mass spectrometry is the first logical step as it provides the molecular weight, offering a fundamental check on the compound's identity. For halogenated compounds, the isotopic pattern is a powerful diagnostic tool. The presence of bromine, with its two abundant isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), creates a characteristic M/M+2 peak pattern that is unmistakable.

Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Preparation: A minute quantity of the solid sample is introduced into the mass spectrometer, typically via a direct insertion probe.

-

Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a radical cation known as the molecular ion (M⁺•).

-

Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, characteristic charged species.

-

Analysis: The ions are accelerated into a mass analyzer, which separates them based on their mass-to-charge ratio (m/z).

-

Detection: A detector records the abundance of each ion, generating a mass spectrum.

Data Interpretation & Trustworthiness:

The mass spectrum provides several layers of self-validating information. The molecular formula C₈H₆BrFO gives a monoisotopic mass of approximately 215.96 Da.

-

Molecular Ion (M⁺•): We expect to see two peaks of nearly equal intensity for the molecular ion, one for the molecule containing the ⁷⁹Br isotope (m/z ≈ 216) and one for the ⁸¹Br isotope (m/z ≈ 218). This M/M+2 pattern is a definitive indicator of a single bromine atom.

-

Key Fragmentation: Aromatic ketones commonly undergo α-cleavage. The most likely fragmentation is the loss of the methyl radical (•CH₃, mass 15) to form a stable benzoyl cation. This would result in fragment ions at m/z 201 and 203 (C₇H₃BrFO⁺). Further loss of carbon monoxide (CO, mass 28) from the benzoyl cation would yield a bromofluorophenyl cation at m/z 173 and 175 (C₆H₃BrF⁺).[1][2][3]

Predicted Mass Spectrometry Data Summary

| m/z (Predicted) | Ion Structure | Significance |

| 216 / 218 | [C₈H₆BrFO]⁺• | Molecular Ion (M⁺•) peak cluster, confirms molecular weight and presence of one Br atom. |

| 201 / 203 | [M - CH₃]⁺ | Loss of methyl radical via α-cleavage, characteristic of acetophenones. |

| 173 / 175 | [M - CH₃ - CO]⁺ | Loss of carbon monoxide from the benzoyl cation. |

| 75 | [C₆H₄F]⁺ (tentative) | Phenyl fragment with fluorine. |

Infrared (IR) Spectroscopy: Identifying Functional Groups

Expertise & Experience: IR spectroscopy is a rapid, non-destructive technique perfect for identifying the types of bonds, and thus the functional groups, within a molecule. For 3'-Bromo-5'-fluoroacetophenone, the most crucial absorption to identify is the carbonyl (C=O) stretch of the ketone, which is typically strong and sharp. Its exact position can provide clues about its electronic environment (i.e., conjugation with the aromatic ring).[4][5][6]

Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

-

Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or germanium).

-

Analysis: An IR beam is passed through the crystal in such a way that it reflects off the internal surface in contact with the sample. At the point of reflection, an evanescent wave penetrates a short distance into the sample.

-

Absorption: The sample absorbs specific frequencies of IR radiation corresponding to the vibrational energies of its chemical bonds.

-

Detection: The attenuated IR beam is directed to a detector, and a Fourier transform (FT) is applied to the signal to generate the infrared spectrum (absorbance vs. wavenumber).

Data Interpretation & Trustworthiness:

The structure contains several key functional groups whose presence can be validated by characteristic peaks in the IR spectrum.

-

C=O Stretch: The conjugation of the ketone's carbonyl group with the aromatic ring is expected to lower its stretching frequency to the 1685-1666 cm⁻¹ range.[4][7] This is a strong, sharp, and highly diagnostic peak.

-

Aromatic C-H and C=C Stretches: Aromatic C-H stretching vibrations typically appear as weaker bands just above 3000 cm⁻¹.[8] In-ring C=C stretching vibrations produce several bands in the 1600-1400 cm⁻¹ region.[8]

-

Aliphatic C-H Stretch: The methyl group (CH₃) will show C-H stretching absorptions just below 3000 cm⁻¹.

-

C-Br and C-F Stretches: Carbon-halogen bonds absorb in the fingerprint region (below 1400 cm⁻¹). The C-F stretch is typically strong and found around 1250-1000 cm⁻¹, while the C-Br stretch appears at lower wavenumbers, often in the 600-500 cm⁻¹ range.

Predicted Infrared Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Significance |

| ~3100-3000 | Aromatic C-H Stretch | Confirms aromatic protons. |

| ~2980-2850 | Aliphatic C-H Stretch | Confirms methyl group protons. |

| ~1680 | C=O Stretch (Ketone) | Strong, sharp peak confirming conjugated carbonyl group. |

| ~1600-1450 | Aromatic C=C Stretch | Confirms aromatic ring. |

| ~1250-1100 | C-F Stretch | Indicates presence of fluorine. |

| ~600-500 | C-Br Stretch | Indicates presence of bromine. |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

Expertise & Experience: NMR is the most powerful tool for elucidating the detailed structure of organic molecules. ¹H NMR provides information about the number, environment, and connectivity of protons, while ¹³C NMR reveals the carbon skeleton. For 3'-Bromo-5'-fluoroacetophenone, NMR is crucial for definitively establishing the 1,3,5- (meta) substitution pattern on the aromatic ring.

Protocol: ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: The sample (~5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, deuterated chloroform) in an NMR tube. A small amount of tetramethylsilane (TMS) is often added as an internal standard (0 ppm).

-

Analysis: The tube is placed in the core of a powerful superconducting magnet. The sample is irradiated with radiofrequency pulses.

-

Signal Acquisition: The nuclei absorb energy and "resonate," then relax and emit radiofrequency signals. These signals (Free Induction Decay or FID) are detected.

-

Data Processing: A Fourier transform is applied to the FID to convert the time-domain signal into a frequency-domain spectrum, showing chemical shift (ppm) vs. intensity.

¹H NMR Interpretation

The ¹H NMR spectrum is analyzed based on four key features: chemical shift (δ), integration, multiplicity (splitting), and coupling constants (J).

-

Chemical Shift (δ): Protons in different electronic environments resonate at different frequencies. Aromatic protons are deshielded and appear downfield (6.5-8.5 ppm).[8][9][10] The acetyl methyl protons are adjacent to a carbonyl group and will appear around 2.6 ppm.[11]

-

Integration: The area under each peak is proportional to the number of protons it represents. We expect a 3H signal for the methyl group and three 1H signals for the aromatic protons.

-

Multiplicity: Spin-spin coupling between adjacent, non-equivalent protons splits signals into multiplets. The splitting pattern is described by the 'n+1' rule. Fluorine (¹⁹F) also has a spin of ½ and will couple to nearby protons, providing critical structural information.

Sources

- 1. Explain all possible fragmentation for in mass spectrometry for the follo.. [askfilo.com]

- 2. youtube.com [youtube.com]

- 3. asdlib.org [asdlib.org]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. Infrared Spectrometry [www2.chemistry.msu.edu]

- 6. chem.pg.edu.pl [chem.pg.edu.pl]

- 7. Video: IR Frequency Region: Alkene and Carbonyl Stretching [jove.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. rsc.org [rsc.org]

An In-Depth Technical Guide to the Physical Properties of 1-(3-Bromo-5-fluorophenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Bromo-5-fluorophenyl)ethanone is a halogenated acetophenone derivative of significant interest in medicinal chemistry and drug discovery. Its utility as a versatile building block in the synthesis of complex organic molecules necessitates a thorough understanding of its fundamental physical and chemical properties. This technical guide provides a comprehensive overview of the core physical characteristics of this compound, supported by experimental data and established scientific principles. A deep understanding of these properties is crucial for optimizing reaction conditions, ensuring safe handling, and developing robust analytical methods.

Molecular Identity and Structure

A clear identification of the molecule is the first step in any detailed chemical analysis.

Table 1: Compound Identification

| Identifier | Value | Source |

| Chemical Name | This compound | IUPAC |

| Synonyms | 3'-Bromo-5'-fluoroacetophenone | TCI Chemicals |

| CAS Number | 105515-20-6 | TCI Chemicals |

| Molecular Formula | C₈H₆BrFO | ChemUniverse[1] |

| Molecular Weight | 217.04 g/mol | ChemUniverse[1] |

| SMILES | CC(=O)C1=CC(F)=CC(Br)=C1 | Chemshuttle[2] |

The molecular structure of this compound, characterized by a phenyl ring substituted with a bromine atom, a fluorine atom, and an acetyl group, is visualized below. This arrangement of functional groups dictates its reactivity and physical behavior.

Figure 1: Molecular Structure of this compound.

Core Physical Properties

The physical state and thermal properties of a compound are critical for its handling, storage, and application in chemical synthesis.

Physical State and Appearance

At ambient temperature, this compound exists as a solid. Commercial suppliers describe its appearance as a white to light yellow powder or crystal.

Melting Point

The melting point is a key indicator of a crystalline solid's purity. For this compound, the reported melting point is in the range of 75.0 to 79.0 °C .

Experimental Protocol: Melting Point Determination (Capillary Method)

The capillary method is a standard and reliable technique for determining the melting point of a solid organic compound.

Methodology:

-

Sample Preparation: A small amount of the finely powdered, dry this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.

-

Heating: The sample is heated at a controlled, slow rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has transformed into a liquid (completion of melting) are recorded. This range is the melting point of the substance.

Causality Behind Experimental Choices:

-

Dry Sample: The presence of solvent can depress the melting point and broaden the melting range, leading to inaccurate results.

-

Fine Powder: A finely powdered sample ensures uniform heat distribution throughout the sample.

-

Slow Heating Rate: A slow heating rate is crucial for allowing the sample and the thermometer to be in thermal equilibrium, ensuring an accurate measurement.

Figure 2: Workflow for Melting Point Determination.

Boiling Point and Density

Table 2: Predicted Thermal and Physical Properties

| Property | Predicted Value | Source |

| Boiling Point | 257.9 ± 25.0 °C | ECHEMI[3] |

| Density | 1.535 ± 0.06 g/cm³ | ECHEMI[3] |

Note on Predicted Values: These values are the result of in silico modeling and should be used as estimations. Experimental verification is recommended for applications where precise values are critical.

Solubility Profile

The solubility of a compound in various solvents is a critical parameter for its use in reactions, purifications, and formulations. While specific quantitative solubility data for this compound is not widely published, its structural features suggest it is likely soluble in common organic solvents.[4] Halogenated acetophenones, in general, exhibit good solubility in a range of organic media.

A qualitative assessment of solubility can be performed using the following protocol.

Experimental Protocol: Qualitative Solubility Assessment

Methodology:

-

Solvent Selection: A range of common laboratory solvents with varying polarities should be chosen (e.g., water, methanol, ethanol, acetone, dimethyl sulfoxide (DMSO), dichloromethane, toluene, hexanes).

-

Sample Preparation: A small, measured amount of this compound (e.g., 10 mg) is placed into a series of test tubes.

-

Solvent Addition: A measured volume of each solvent (e.g., 1 mL) is added to a separate test tube containing the compound.

-

Observation: The mixture is agitated (e.g., by vortexing) at a controlled temperature (typically ambient). The solubility is observed and categorized as "soluble," "partially soluble," or "insoluble."

Causality Behind Experimental Choices:

-

Range of Solvents: Using solvents with a spectrum of polarities provides a comprehensive understanding of the compound's solubility behavior, which is governed by the "like dissolves like" principle.

-

Controlled Temperature: Solubility is temperature-dependent; therefore, maintaining a constant temperature is essential for reproducible results.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

-

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the methyl protons and the aromatic protons. The aromatic region will likely display complex splitting patterns due to proton-proton and proton-fluorine couplings.

-

¹³C NMR: The carbon NMR spectrum will show signals for the carbonyl carbon, the methyl carbon, and the six aromatic carbons. The chemical shifts of the aromatic carbons will be influenced by the bromo and fluoro substituents.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands:

-

C=O Stretch: A strong absorption band in the region of 1680-1700 cm⁻¹, characteristic of an aryl ketone.

-

C-Br Stretch: An absorption in the fingerprint region, typically between 600-500 cm⁻¹.

-

C-F Stretch: A strong absorption in the region of 1250-1000 cm⁻¹.

-

Aromatic C-H and C=C Stretches: Characteristic absorptions in their respective regions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) will result in a characteristic M and M+2 pattern for the molecular ion and any bromine-containing fragments.

Safety and Handling

As a halogenated organic compound, this compound should be handled with appropriate safety precautions in a well-ventilated area or a chemical fume hood.[3]

Personal Protective Equipment (PPE):

-

Safety glasses or goggles

-

Chemical-resistant gloves

-

Laboratory coat

Handling Precautions:

-

Avoid inhalation of dust.

-

Avoid contact with skin and eyes.

-

Keep away from heat and open flames.

Conclusion

This technical guide has provided a detailed overview of the known and predicted physical properties of this compound. The information presented, including molecular identity, physical state, thermal properties, solubility, and spectroscopic characteristics, serves as a valuable resource for researchers and scientists working with this compound. The included experimental protocols offer standardized methods for the determination of key physical parameters, ensuring data integrity and reproducibility. A thorough understanding of these properties is fundamental to the successful and safe application of this compound in synthetic organic chemistry and drug development.

References

-

Royal Society of Chemistry. (n.d.). Supporting Information - Water-controlled selective preparation of α-mono or α,α'- dihalo ketones via catalytic cascade reaction of unactivated alkynes with 1,3-dihalo-5,5-dimethylhydantoin. Retrieved from [Link]

-

Henan Tianfu Chemical. (n.d.). 1-(5-bromo-2-fluorophenyl)ethanone cas 198447-89-3. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information - A New and Versatile One-Pot Strategy to synthesize alpha- Bromoketones from Secondary Alcohols Using Ammo. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, July 30). 13.12: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

ChemUniverse. (n.d.). This compound. Retrieved from [Link]

-

AbacipharmTech. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). 1-(3-Bromo-5-chlorophenyl)ethanone. Retrieved from [Link]

-

ChemBK. (2024, April 9). (3-bromo-5-fluorophenyl)methanol. Retrieved from [Link]

-

NIST. (n.d.). Ethanone, 1-(3-bromophenyl)-. Retrieved from [Link]

-

PubChem. (n.d.). 1-(3-Benzyl-5-bromo-phenyl)-ethanone. Retrieved from [Link]

-

Wikipedia. (n.d.). Bromoacetone. Retrieved from [Link]

Sources

A Technical Guide to the Physicochemical Characterization and Solubility Determination of 1-(3-Bromo-5-fluorophenyl)ethanone

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1-(3-Bromo-5-fluorophenyl)ethanone is a halogenated acetophenone derivative that serves as a critical building block in medicinal chemistry and materials science. Its utility in synthetic pathways is largely dictated by its physicochemical properties, paramount among which is solubility. The ability to dissolve this compound in appropriate solvents is fundamental for reaction kinetics, purification, and formulation. This guide provides a comprehensive framework for characterizing this compound, presenting its known physicochemical properties and offering detailed, field-proven protocols for the systematic determination of its solubility profile. We delve into the causality behind experimental design, from the principles of equilibrium solubility measurement to the specifics of analytical quantification by High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Introduction and Physicochemical Profile

This compound (CAS No. 105515-20-6) is a substituted aromatic ketone.[1] The presence of bromine and fluorine atoms on the phenyl ring significantly influences its electronic properties, reactivity, and intermolecular interactions, thereby affecting its solubility.[2] Understanding these properties is the first step in designing robust experimental and manufacturing processes.

A summary of the known physicochemical properties is presented below. These parameters provide the initial clues for solvent selection. The melting point of 75-79°C indicates a stable crystalline solid at room temperature, and the calculated LogP of 2.4 suggests a preference for lipophilic or moderately polar environments over aqueous media.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 105515-20-6 | [1][3] |

| Molecular Formula | C₈H₆BrFO | [1][3] |

| Molecular Weight | ~217.04 g/mol | [1][3] |

| Appearance | White to light yellow crystalline powder/solid | [1] |

| Melting Point | 75.0 - 79.0 °C | |

| Boiling Point | 257.9 ± 25.0 °C (Predicted) | [1] |

| Density | 1.535 ± 0.06 g/cm³ (Predicted) | [1] |

| XLogP3 | 2.4 | [1] |

Framework for Experimental Solubility Determination

Given the absence of published quantitative solubility data, a systematic experimental approach is required. The gold standard for determining thermodynamic equilibrium solubility is the shake-flask method . This method involves generating a saturated solution by agitating an excess of the solid compound in the solvent of interest over a prolonged period, ensuring that equilibrium is reached. The subsequent challenge, and the focus of this guide, is the accurate quantification of the dissolved solute in the supernatant.

The overall workflow is a two-stage process: first, the generation of a saturated solution, and second, the analysis of that solution.

Detailed Experimental Protocols

The following protocols are designed to be self-validating systems. The use of multipoint calibration curves and quality control samples ensures the trustworthiness and accuracy of the final solubility measurement.

Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol is designed to measure the thermodynamic equilibrium solubility.

Rationale: Using an excess of the solid ensures that the solvent becomes saturated. Agitation over an extended period (24-48 hours) is critical to overcome kinetic barriers and allow the system to reach a true thermodynamic equilibrium between the dissolved and solid states. Temperature control is paramount as solubility is highly temperature-dependent.

Methodology:

-

Preparation: To a series of 20 mL glass vials, add an excess amount (e.g., ~50 mg) of this compound. The amount should be sufficient to ensure undissolved solid remains at the end of the experiment.

-

Solvent Addition: Add a precise volume (e.g., 5.0 mL) of the desired test solvent to each vial. Solvents for initial screening should span a range of polarities (e.g., water, ethanol, acetone, ethyl acetate, acetonitrile, dichloromethane, heptane).

-

Equilibration: Seal the vials securely and place them in an orbital shaker or on a rotating wheel within a temperature-controlled incubator set to 25°C (or other desired temperature). Agitate the vials for at least 24 hours. A 48-hour time point is recommended to confirm that equilibrium has been reached.

-

Phase Separation: After equilibration, remove the vials and allow them to stand undisturbed for at least 2 hours to allow the undissolved solid to settle. For colloidal suspensions, centrifugation at 5000 rpm for 15 minutes is recommended.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a 0.22 µm PTFE or appropriate solvent-resistant syringe filter into a clean vial. This step is crucial to remove any fine particulates.

-

Dilution: Accurately dilute the filtered supernatant with a suitable solvent (typically the mobile phase for HPLC or the solvent used for GC) to a concentration that falls within the range of the analytical calibration curve. A series of dilutions (e.g., 1:10, 1:100, 1:1000) may be necessary.

Protocol 2: Analytical Quantification via HPLC-UV

This method is ideal for non-volatile compounds and offers high precision. The aromatic ketone chromophore in the target molecule makes it well-suited for UV detection.[4]

Rationale: HPLC provides a robust separation of the analyte from any potential impurities or excipients.[5] UV-Vis detection is a reliable and widely available quantification technique. A reverse-phase C18 column is a logical starting point due to the compound's moderate lipophilicity (LogP ~2.4).[1]

Methodology:

-

Instrumentation & Conditions:

-

HPLC System: A standard system with a quaternary pump, autosampler, column oven, and DAD or UV detector.

-

Column: C18, 5 µm, 4.6 x 150 mm (or similar).

-

Mobile Phase: Isocratic elution with 60:40 (v/v) Acetonitrile:Water. The ratio should be optimized to achieve a retention time of 3-7 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Injection Volume: 10 µL.

-

Detection: Determine the wavelength of maximum absorbance (λmax) by running a preliminary scan (e.g., 200-400 nm) on a standard solution. Set the detector to this λmax for quantification. For acetophenone derivatives, this is often around 240-280 nm.[4]

-

-

Calibration Curve Preparation:

-

Prepare a primary stock solution of this compound of known concentration (e.g., 1 mg/mL) in acetonitrile.

-

Perform serial dilutions to prepare a set of at least five calibration standards spanning the expected sample concentration range (e.g., 1, 5, 10, 25, 50 µg/mL).

-

-

Analysis and Calculation:

-

Inject the calibration standards to generate a calibration curve of peak area versus concentration. Ensure the curve has a correlation coefficient (r²) > 0.995.

-

Inject the diluted supernatant samples.

-

Calculate the concentration in the diluted sample using the regression equation from the calibration curve.

-

Multiply the result by the dilution factor to determine the final solubility in the original solvent (e.g., in mg/mL or µg/mL).

-

Protocol 3: Analytical Quantification via GC-MS

GC-MS is an excellent alternative, offering high sensitivity and specificity, particularly if volatile impurities are a concern.[6][7]

Rationale: The compound has a predicted boiling point suitable for GC analysis.[1] Mass spectrometric detection provides definitive identification and allows for quantification using Selected Ion Monitoring (SIM) mode, which enhances sensitivity and reduces interference from the solvent matrix.

Methodology:

-

Instrumentation & Conditions:

-

GC-MS System: A standard GC with a split/splitless injector coupled to a mass spectrometer.

-

Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent).

-

Injector: Splitless mode, 250°C.

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

Oven Program: Start at 100°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min.

-

MS Transfer Line: 280°C.

-

Ion Source: 230°C, Electron Ionization (EI) at 70 eV.

-

Detection: Run in full scan mode initially to identify the molecular ion ([M]⁺) and key fragment ions. For quantification, switch to SIM mode, monitoring at least three characteristic ions for the analyte.

-

-

Calibration and Analysis:

-

Prepare calibration standards in a volatile solvent (e.g., ethyl acetate) similar to the HPLC protocol.

-

Analyze the standards to generate a calibration curve.

-

Analyze the diluted supernatant samples (ensure the original solvent is compatible with the GC system or perform a solvent exchange).

-

Calculate the final solubility by applying the calibration curve and dilution factor.

-

Data Presentation

All experimentally determined solubility data should be compiled into a clear, structured table for easy comparison and reference.

Table 2: Experimentally Determined Solubility of this compound at 25°C

| Solvent | Dielectric Constant | Solubility (mg/mL) | Solubility (mol/L) | Method Used |

| Heptane | 1.9 | [Experimental Data] | [Calculated Data] | HPLC-UV |

| Dichloromethane | 9.1 | [Experimental Data] | [Calculated Data] | HPLC-UV |

| Ethyl Acetate | 6.0 | [Experimental Data] | [Calculated Data] | GC-MS |

| Acetone | 21.0 | [Experimental Data] | [Calculated Data] | HPLC-UV |

| Ethanol | 24.5 | [Experimental Data] | [Calculated Data] | HPLC-UV |

| Acetonitrile | 37.5 | [Experimental Data] | [Calculated Data] | HPLC-UV |

| Water | 80.1 | [Experimental Data] | [Calculated Data] | HPLC-UV |

Conclusion

While published data on the solubility of this compound is scarce, this guide provides the necessary theoretical framework and validated experimental protocols to reliably determine this critical parameter. By employing the shake-flask method for equilibration and robust analytical techniques like HPLC-UV or GC-MS for quantification, researchers can generate high-quality, trustworthy solubility data. This information is indispensable for optimizing reaction conditions, developing purification strategies, and advancing the use of this versatile chemical intermediate in drug discovery and materials science.

References

-

U.S. Environmental Protection Agency. (n.d.). Analytical Method Summaries. Retrieved from [Link][8]

-

ChemUniverse. (n.d.). This compound. Retrieved from [Link][3]

-

SIELC Technologies. (n.d.). Separation of Ethanone, 2-bromo-1-(4-bromophenyl)- on Newcrom R1 HPLC column. Retrieved from [Link][5]

-

S.L. Bodhankar, et al. (2014). Stability Indicating HPLC Method Development and Validation for Simultaneous Estimation of Selected Drugs in their Combined Phar. British Journal of Pharmaceutical and Life Sciences.[9]

-

Eurofins. (2018). ANALYTICAL METHOD SUMMARIES. Retrieved from [Link][10]

-

Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link][6]

-

Chemistry LibreTexts. (2019). 17.5: Electronic Spectra- Ultraviolet and Visible Spectroscopy. Retrieved from [Link][4]

-

Agilent Technologies. (n.d.). Analysis of Extractable Compounds from a Pressurized Metered-Dose Inhaler (pMDI) Using GC/MSD Systems. Retrieved from [Link][7]

Sources

- 1. echemi.com [echemi.com]

- 2. CAS 304445-49-6: 1-(4-Bromo-3-fluorophenyl)ethanone [cymitquimica.com]

- 3. chemuniverse.com [chemuniverse.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Separation of Ethanone, 2-bromo-1-(4-bromophenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. agilent.com [agilent.com]

- 8. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 9. bepls.com [bepls.com]

- 10. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

The Spectroscopic Signature of 3'-Bromo-5'-fluoroacetophenone: A Technical Guide for Researchers

For scientists engaged in the nuanced fields of medicinal chemistry, drug discovery, and materials science, a profound understanding of the structural and electronic properties of key intermediates is paramount. 3'-Bromo-5'-fluoroacetophenone, a halogenated aromatic ketone, represents a versatile scaffold in organic synthesis. Its unique substitution pattern offers multiple avenues for molecular elaboration, making it a valuable building block for the synthesis of novel therapeutic agents and functional materials. This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for 3'-Bromo-5'-fluoroacetophenone, offering insights into its structural characterization through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Molecular Structure and Spectroscopic Correlation

The judicious interpretation of spectroscopic data hinges on a clear understanding of the molecule's structure. The interplay of the electron-withdrawing acetyl group, the bromine atom, and the fluorine atom on the aromatic ring dictates the electronic environment of each nucleus, giving rise to a unique and predictable spectroscopic fingerprint.

Caption: Molecular structure of 3'-Bromo-5'-fluoroacetophenone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the elucidation of organic structures in solution. The following sections detail the predicted ¹H and ¹³C NMR spectra of 3'-Bromo-5'-fluoroacetophenone, with chemical shifts referenced to tetramethylsilane (TMS) at 0.00 ppm.

¹H NMR Spectroscopy: A Window into the Proton Environment

The ¹H NMR spectrum of 3'-Bromo-5'-fluoroacetophenone is anticipated to exhibit distinct signals for the aromatic protons and the methyl protons of the acetyl group. The chemical shifts and coupling patterns of the aromatic protons are highly informative, revealing the electronic effects of the substituents.

Experimental Protocol: Acquiring a High-Resolution ¹H NMR Spectrum

A standard protocol for obtaining a high-quality ¹H NMR spectrum involves the following steps:

-

Sample Preparation: Dissolve approximately 5-10 mg of 3'-Bromo-5'-fluoroacetophenone in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Instrument Setup: Place the NMR tube in the spectrometer. The instrument is then locked onto the deuterium signal of the solvent, and the magnetic field homogeneity is optimized through a process called shimming.

-

Data Acquisition: A standard one-pulse experiment is typically sufficient. Key parameters to consider are the spectral width, acquisition time, and relaxation delay. For quantitative analysis, a longer relaxation delay (e.g., 5 times the longest T₁) is necessary.

-

Data Processing: The acquired free induction decay (FID) is Fourier transformed to yield the frequency-domain spectrum. Phase and baseline corrections are applied to obtain a clean, interpretable spectrum.

Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-2' | ~7.8 - 8.0 | dd (doublet of doublets) | J(H-F) ≈ 5-7 Hz, J(H-H) ≈ 2-3 Hz |

| H-4' | ~7.6 - 7.8 | dt (doublet of triplets) or m | J(H-H) ≈ 2-3 Hz, J(H-F) ≈ 2-3 Hz |

| H-6' | ~7.9 - 8.1 | t (triplet) | J(H-F) ≈ 2-3 Hz, J(H-H) ≈ 2-3 Hz |

| -COCH₃ | ~2.6 | s (singlet) | N/A |

Causality Behind Predicted Shifts and Couplings:

-

Aromatic Protons: The electron-withdrawing nature of the acetyl group, bromine, and fluorine deshields the aromatic protons, causing them to resonate downfield. The precise chemical shifts and coupling patterns are a result of both through-bond and through-space interactions. The fluorine atom will exhibit coupling to the ortho (H-6') and meta (H-4', H-2') protons, with the magnitude of the coupling constant decreasing with distance.

-

Methyl Protons: The methyl protons of the acetyl group are adjacent to a carbonyl group, which deshields them, leading to a characteristic chemical shift around 2.6 ppm. This signal is expected to be a sharp singlet as there are no adjacent protons to couple with.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. Due to the low natural abundance of the ¹³C isotope, spectra are typically acquired with proton decoupling to simplify the spectrum and enhance signal-to-noise.

Experimental Protocol: ¹³C NMR Spectroscopy

The protocol for ¹³C NMR is similar to that for ¹H NMR, with a few key differences:

-

Sample Concentration: A higher concentration of the sample (20-50 mg) is often required due to the lower sensitivity of the ¹³C nucleus.

-

Acquisition Parameters: A wider spectral width is necessary to encompass the larger range of ¹³C chemical shifts. A greater number of scans is typically required to achieve an adequate signal-to-noise ratio.

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (Coupled Spectrum) |

| C=O | ~195 - 198 | s |

| C-1' | ~138 - 142 | d |

| C-2' | ~125 - 128 | d |

| C-3' (C-Br) | ~120 - 123 | d |

| C-4' | ~130 - 133 | d |

| C-5' (C-F) | ~160 - 165 (d, ¹JCF ≈ 240-260 Hz) | d |

| C-6' | ~115 - 118 | d |

| -COCH₃ | ~26 - 28 | q |

Interpretation of Predicted ¹³C Chemical Shifts:

-

Carbonyl Carbon: The carbonyl carbon is significantly deshielded and appears at the downfield end of the spectrum.

-

Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the substituents. The carbon directly attached to the fluorine (C-5') will be significantly affected, appearing as a doublet with a large one-bond carbon-fluorine coupling constant (¹JCF). The carbon bearing the bromine (C-3') will also have a characteristic chemical shift.

-

Methyl Carbon: The methyl carbon of the acetyl group will resonate at the upfield end of the spectrum.

Caption: General experimental workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions within the molecule.

Experimental Protocol: Acquiring an IR Spectrum of a Solid Sample

For a solid sample like 3'-Bromo-5'-fluoroacetophenone, a common method is Attenuated Total Reflectance (ATR) IR spectroscopy:

-

Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal.

-

Data Acquisition: Pressure is applied to ensure good contact between the sample and the crystal. The IR spectrum is then recorded.

-

Background Correction: A background spectrum of the empty ATR crystal is recorded and automatically subtracted from the sample spectrum.

Predicted IR Absorption Bands

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |

| Aliphatic C-H Stretch (-CH₃) | 2950 - 2850 | Weak |

| C=O Stretch (Aryl Ketone) | 1700 - 1680 | Strong |

| Aromatic C=C Stretch | 1600 - 1450 | Medium |

| C-F Stretch | 1250 - 1000 | Strong |

| C-Br Stretch | 680 - 515 | Medium to Strong |

Rationale for Key Vibrational Frequencies:

-

C=O Stretch: The strong absorption in the region of 1700-1680 cm⁻¹ is a hallmark of an aryl ketone. Conjugation with the aromatic ring lowers the frequency compared to a simple aliphatic ketone.

-

C-F and C-Br Stretches: The presence of strong absorptions in the fingerprint region corresponding to the carbon-fluorine and carbon-bromine stretching vibrations provides definitive evidence for the presence of these halogens.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound, as well as structural information based on its fragmentation pattern.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a common technique for the analysis of volatile and semi-volatile organic compounds.

-

Sample Introduction: A dilute solution of the sample is injected into the gas chromatograph, where it is vaporized.

-

Chromatographic Separation: The vaporized sample is carried by an inert gas through a capillary column, where components are separated based on their boiling points and interactions with the stationary phase.

-

Ionization: As the separated components elute from the GC column, they enter the mass spectrometer and are ionized, typically by electron impact (EI).

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole).

-

Detection: The ions are detected, and a mass spectrum is generated.

Predicted Mass Spectrum Fragmentation

The mass spectrum of 3'-Bromo-5'-fluoroacetophenone is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

Key Predicted Fragments:

| m/z | Proposed Fragment | Significance |

| 216/218 | [M]⁺ | Molecular ion peak, showing the characteristic M and M+2 pattern for bromine. |

| 201/203 | [M - CH₃]⁺ | Loss of a methyl radical. |

| 155/157 | [C₆H₃BrF]⁺ | Loss of the acetyl group. |

| 108 | [C₆H₃F-CO]⁺ | Loss of bromine and the carbonyl group. |

| 75 | [C₆H₃]⁺ | Benzene ring fragment. |

Fragmentation Pathway Rationale:

The fragmentation of the molecular ion is driven by the formation of stable carbocations. The most likely initial fragmentation is the loss of the methyl radical to form a stable acylium ion. Subsequent fragmentations involve the loss of carbon monoxide and the halogen atoms.

Caption: A simplified predicted fragmentation pathway for 3'-Bromo-5'-fluoroacetophenone.

Conclusion

The comprehensive spectroscopic analysis of 3'-Bromo-5'-fluoroacetophenone, encompassing ¹H NMR, ¹³C NMR, IR, and MS, provides a detailed and self-validating framework for its structural confirmation and purity assessment. For researchers in drug development and materials science, a thorough understanding of these spectroscopic signatures is not merely an academic exercise but a critical component of quality control and a foundational step in the rational design of novel molecular entities. The predicted data and interpretations presented in this guide offer a robust starting point for the analysis of this important synthetic intermediate.

References

-

Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

-

Silverstein, R.M., Webster, F.X., Kiemle, D.J., & Bryce, D.L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

Spectral Database for Organic Compounds (SDBS) . National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

-

PubChem . National Center for Biotechnology Information. [Link]

The Strategic Sourcing and Application of 1-(3-Bromo-5-fluorophenyl)ethanone in Pharmaceutical Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of a Halogenated Ketone Building Block

In the landscape of modern medicinal chemistry and pharmaceutical development, the strategic use of highly functionalized building blocks is paramount for the efficient construction of complex molecular architectures. 1-(3-Bromo-5-fluorophenyl)ethanone, a halogenated aromatic ketone, has emerged as a critical intermediate in the synthesis of a variety of bioactive molecules. Its unique substitution pattern—a bromine atom meta to a fluorine atom and an acetyl group—provides multiple reactive handles for diverse chemical transformations. This guide offers a comprehensive overview of the commercial availability of this compound, its key physicochemical properties, and a detailed examination of its application in the synthesis of advanced pharmaceutical intermediates, underscored by a step-by-step experimental protocol.

Physicochemical Properties and Commercial Availability

This compound is a solid, typically appearing as a white to light yellow powder or crystalline solid. It is characterized by the following key identifiers and properties:

| Property | Value |

| CAS Number | 105515-20-6[1][2][3] |

| Molecular Formula | C₈H₆BrFO[1][2][4] |

| Molecular Weight | 217.04 g/mol [1][3] |

| Appearance | White to light yellow powder/crystal[1] |

| Purity | Typically ≥95% - >97% (GC)[1][2] |

| Boiling Point | ~257.9 °C (Predicted)[4] |

| Density | ~1.535 g/cm³ (Predicted)[4] |

This compound is readily available from a range of chemical suppliers, catering to both research and development and bulk manufacturing needs. The table below summarizes a selection of commercial sources.

| Supplier | Purity | Notes |

| TCI Chemicals | >97.0% (GC)[1] | Offers research-scale quantities. |

| Chemshuttle | 95%[2] | Provides various quantities for laboratory use. |

| Echemi | Industrial Grade[4] | Connects with manufacturers for larger scale supply. |

| ChemUniverse | 97%[3] | Supplies research and bulk quantities. |

| AbacipharmTech | Not specified | Lists the compound in their catalog. |

When sourcing this material, it is crucial for researchers to consult the supplier's safety data sheet (SDS) for detailed handling, storage, and disposal information. Standard precautions include handling in a well-ventilated area, using personal protective equipment to avoid contact with skin and eyes, and storing the container tightly closed in a cool, dry place.[4]

Application in the Synthesis of Bioactive Molecules: A Case Study

The strategic placement of the bromine and fluorine atoms on the phenyl ring, coupled with the reactivity of the ketone, makes this compound a versatile precursor for a variety of coupling and condensation reactions. The bromine atom is particularly well-suited for palladium-catalyzed cross-coupling reactions such as Suzuki and Buchwald-Hartwig aminations, which are fundamental transformations in modern drug discovery for the formation of carbon-carbon and carbon-nitrogen bonds, respectively.[1][5][6]

A notable application of this building block is in the synthesis of inhibitors of dipeptidyl peptidase-4 (DPP-4), a validated target for the treatment of type 2 diabetes.[6][7] The following section provides a detailed experimental protocol for a key transformation involving this compound.

Experimental Protocol: Synthesis of a Pyrazole Intermediate via Condensation with Hydrazine

This protocol describes the synthesis of a pyrazole derivative, a common heterocyclic scaffold in medicinal chemistry, through the condensation of this compound with a hydrazine derivative. This reaction highlights the utility of the ketone functionality in constructing heterocyclic systems.

Objective: To synthesize a 3-(3-bromo-5-fluorophenyl)-pyrazole derivative as a key intermediate for further functionalization in a drug discovery program.

Materials:

-

This compound (1.0 eq)

-

Hydrazine hydrate or a substituted hydrazine (1.1 eq)

-

Ethanol (or other suitable solvent)

-

Glacial acetic acid (catalytic amount)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound in ethanol.

-

Reagent Addition: To the stirred solution, add hydrazine hydrate (or a substituted hydrazine) followed by a catalytic amount of glacial acetic acid.

-

Reaction Progression: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of solution. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the desired pyrazole derivative.

Causality Behind Experimental Choices:

-

Solvent: Ethanol is a common and effective solvent for condensation reactions as it readily dissolves the reactants and is easy to remove.

-

Catalyst: The addition of a catalytic amount of acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the nucleophilic attack by the hydrazine.

-

Temperature: Heating to reflux provides the necessary activation energy for the condensation and subsequent cyclization to form the stable pyrazole ring.

The resulting pyrazole intermediate retains the bromo-fluorophenyl moiety, which can be further elaborated. For instance, the bromine atom can serve as a handle for a Suzuki coupling to introduce a new aryl or heteroaryl group, a common strategy to explore the structure-activity relationship (SAR) in drug discovery programs.

Logical Workflow and Visualization

The synthetic utility of this compound can be visualized as a branching point for the creation of diverse molecular scaffolds.

Caption: Synthetic pathways from this compound.

Conclusion

This compound is a commercially accessible and highly valuable building block for pharmaceutical research and development. Its trifunctional nature allows for a wide range of chemical modifications, enabling the efficient synthesis of complex and diverse molecular libraries. The ability to readily form heterocyclic structures via ketone condensation, and to participate in robust palladium-catalyzed cross-coupling reactions, positions this intermediate as a cornerstone in the development of novel therapeutics, particularly in the realm of enzyme inhibitors. A thorough understanding of its properties, availability, and reactivity is essential for medicinal chemists aiming to streamline their synthetic routes and accelerate the discovery of new drug candidates.

References

-

This compound [P70052] - ChemUniverse. (n.d.). Retrieved January 9, 2026, from [Link]

-

Safety Data Sheet. (n.d.). Kishida Chemical Co., Ltd. Retrieved January 9, 2026, from [Link]

-

Suzuki reaction - Wikipedia. (2023, December 29). Retrieved January 9, 2026, from [Link]

-

Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review - MDPI. (2022, October 26). Retrieved January 9, 2026, from [Link]

-

Buchwald–Hartwig amination - Wikipedia. (2023, November 13). Retrieved January 9, 2026, from [Link]

-

The Reaction of Cyanoacetylhydrazine with ω-Bromo(4-methyl)acetophenone: Synthesis of Heterocyclic Derivatives with Antitumor Activity - MDPI. (2010, October 11). Retrieved January 9, 2026, from [Link]

-

Development of a Fit-for-Purpose Large-Scale Synthesis of an Oral PARP Inhibitor | Organic Process Research & Development. (2011, May 17). Retrieved January 9, 2026, from [Link]

-

Discovery of piragliatin--first glucokinase activator studied in type 2 diabetic patients. (2012, August 23). Retrieved January 9, 2026, from [Link]

-

Synthesis of New DPP-4 Inhibitors Based on a Novel Tricyclic Scaffold - PMC - NIH. (2015, January 13). Retrieved January 9, 2026, from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Discovery of piragliatin--first glucokinase activator studied in type 2 diabetic patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. WO2016058896A1 - Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. CN104529735A - 1-(5-bromo-4-chloro-2-fluorophenyl)-ethanone synthesis method - Google Patents [patents.google.com]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis of New DPP-4 Inhibitors Based on a Novel Tricyclic Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Role of 1-(3-Bromo-5-fluorophenyl)ethanone in Modern Medicinal Chemistry: A Technical Guide

Foreword: The Unseen Architect of Therapeutic Innovation

In the intricate world of drug discovery and development, the final therapeutic agent often takes center stage, overshadowing the crucial building blocks from which it was meticulously assembled. This guide delves into the significant, yet often underappreciated, role of one such molecule: 1-(3-Bromo-5-fluorophenyl)ethanone. While seemingly a simple aromatic ketone, its unique structural features—a bromine atom, a fluorine atom, and a reactive ketone group—make it a highly versatile and strategic starting material in the synthesis of complex, biologically active compounds. This document will provide researchers, scientists, and drug development professionals with an in-depth technical understanding of its application, particularly in the synthesis of targeted therapies like kinase inhibitors, supported by field-proven insights and detailed methodologies.

Physicochemical Properties and Strategic Importance

This compound, with the CAS Number 105515-20-6, is a solid compound with a molecular formula of C8H6BrFO and a molecular weight of 217.04 g/mol .

| Property | Value |

| CAS Number | 105515-20-6 |

| Molecular Formula | C8H6BrFO |

| Molecular Weight | 217.04 g/mol |

| Appearance | Solid |

The strategic importance of this molecule in medicinal chemistry stems from the specific functionalities it offers:

-

The Bromine Atom: This halogen serves as a key handle for cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This allows for the introduction of a wide variety of aryl and heteroaryl groups, enabling the exploration of a vast chemical space to optimize target binding and pharmacokinetic properties. The reactivity of the C-Br bond is often ideal for achieving high yields and good functional group tolerance in these palladium-catalyzed reactions.

-

The Fluorine Atom: The presence of a fluorine atom can significantly influence the physicochemical properties of the final drug molecule. It can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through favorable interactions with the target protein, and improve membrane permeability. The strong electron-withdrawing nature of fluorine also modulates the acidity of nearby protons and the reactivity of the aromatic ring.

-

The Ketone Group: The acetyl group provides a reactive site for a plethora of chemical transformations. It can be elaborated into more complex side chains, participate in condensation reactions to form heterocyclic rings, or be a key pharmacophoric element itself, engaging in hydrogen bonding or other interactions within a protein's binding site.

This unique combination of reactive sites makes this compound a powerful scaffold for generating diverse libraries of compounds for high-throughput screening and lead optimization.

Application in the Synthesis of Kinase Inhibitors: The Case of TAK-931 (Simurosertib)

A prime example of the strategic application of this compound is in the synthesis of potent and selective kinase inhibitors. One such notable example is the investigational drug TAK-931 (Simurosertib), a highly potent and selective inhibitor of cell division cycle 7 (CDC7) kinase. CDC7 is a crucial enzyme in the initiation of DNA replication and is overexpressed in various cancers, making it an attractive target for anticancer therapy.

The following section outlines a plausible synthetic pathway to a key urea-based intermediate for TAK-931, starting from this compound. This pathway is constructed based on known chemical transformations and the structure of related compounds.

Synthetic Pathway Overview

The synthesis of the key urea intermediate for TAK-931 can be envisioned in a multi-step sequence, where this compound serves as the foundational building block.

Caption: Plausible synthetic route from this compound to a key TAK-931 intermediate.

Step-by-Step Experimental Protocols (Illustrative)

The following protocols are illustrative and based on standard organic chemistry methodologies.

Step 1: Oxidation to 3-Bromo-5-fluorobenzoic acid

The acetyl group of this compound is oxidized to a carboxylic acid. A common method for this transformation on methyl ketones is the haloform reaction.

-

Protocol:

-

Dissolve this compound (1.0 eq) in a suitable solvent such as dioxane or THF.

-

Add an aqueous solution of sodium hypobromite (excess), prepared by adding bromine to a cold aqueous solution of sodium hydroxide.

-

Stir the reaction mixture vigorously at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).

-

Quench the reaction with a reducing agent (e.g., sodium sulfite) to destroy excess hypobromite.

-

Acidify the aqueous layer with a strong acid (e.g., HCl) to precipitate the carboxylic acid.

-

Filter the solid, wash with cold water, and dry to yield 3-Bromo-5-fluorobenzoic acid.

-

Step 2: Formation of 3-Bromo-5-fluorobenzoyl chloride

The carboxylic acid is converted to the more reactive acyl chloride to facilitate the subsequent amidation.

-

Protocol:

-

Suspend 3-Bromo-5-fluorobenzoic acid (1.0 eq) in an excess of thionyl chloride (SOCl2).

-

Add a catalytic amount of DMF.

-

Heat the mixture to reflux for 2-3 hours, or until the evolution of gas ceases.

-

Remove the excess thionyl chloride under reduced pressure to obtain the crude 3-Bromo-5-fluorobenzoyl chloride, which can often be used in the next step without further purification.

-

Step 3: Amidation to form a Urea Precursor

The acyl chloride is reacted with an appropriate amine to form the core amide structure. The urea functionality is a common motif in kinase inhibitors, known for its ability to form key hydrogen bond interactions with the protein backbone.

-

Protocol:

-

Dissolve the amine precursor (e.g., a substituted aminopyrazine) (1.0 eq) and a non-nucleophilic base (e.g., triethylamine or DIPEA, 1.2 eq) in an anhydrous aprotic solvent (e.g., DCM or THF).

-

Cool the solution in an ice bath.

-

Add a solution of 3-Bromo-5-fluorobenzoyl chloride (1.1 eq) in the same solvent dropwise.

-

Allow the reaction to warm to room temperature and stir until completion.

-

Work up the reaction by washing with aqueous solutions (e.g., dilute HCl, saturated NaHCO3, and brine).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude amide, which can be purified by column chromatography or recrystallization.

-

Step 4: Suzuki-Miyaura Cross-Coupling

The bromine atom on the phenyl ring is then utilized for a Suzuki-Miyaura cross-coupling reaction to introduce the final aryl or heteroaryl moiety.

Caption: Key components of the Suzuki-Miyaura cross-coupling reaction.

-

Protocol:

-

To a reaction vessel, add the bromophenyl intermediate (1.0 eq), the corresponding boronic acid or boronate ester (1.2 eq), a palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq), and a base (e.g., K2CO3 or Cs2CO3, 2.0 eq).

-

Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, DMF, or toluene) and water.

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80-110 °C.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Dry the organic layer, concentrate, and purify the crude product by column chromatography to obtain the final coupled product.

-

Structure-Activity Relationship (SAR) Insights

The derivatives of this compound, particularly in the context of kinase inhibitors, provide valuable insights into structure-activity relationships.

-

The 3-Bromo-5-fluorophenyl Moiety: This substituted phenyl ring often serves as a crucial anchor, fitting into a specific hydrophobic pocket of the kinase active site. The positions of the bromo and fluoro substituents are critical for optimizing van der Waals and other non-covalent interactions. The bromine atom, prior to its use in coupling reactions, can itself contribute to binding through halogen bonding.

-

The Urea Linker: As seen in many kinase inhibitors, the urea moiety is a key hydrogen-bonding unit that often interacts with the hinge region of the kinase, a critical interaction for potent inhibition.

-

The Coupled Moiety: The group introduced via the Suzuki coupling plays a significant role in determining the inhibitor's potency and selectivity. By varying this group, researchers can fine-tune the inhibitor to target a specific kinase or a family of kinases.

Pharmacological Significance of TAK-931

TAK-931 (Simurosertib) has demonstrated promising results in preclinical and early clinical studies.

| Parameter | Finding | Reference |

| Target | Cell division cycle 7 (CDC7) kinase | |